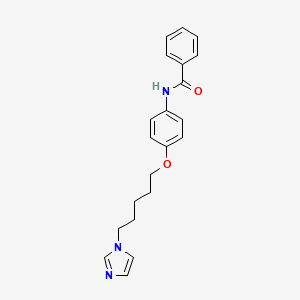![molecular formula C21H25BrN2O4S B12942379 Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique three-dimensional structures, which include a spiro-connected indoline and thiazolidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate typically involves multiple steps. One common approach is the condensation of an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of a base such as piperidine and solvents like ethanol, followed by refluxing to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Wirkmechanismus
The mechanism of action for Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,2’-pyridine] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring attached to the indoline.
Spiro[chromeno[4,3-b]chromene-7,3’-indolines]: These compounds have a spiro-connected chromene ring instead of a thiazolidine ring.
Uniqueness
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure.
Eigenschaften
Molekularformel |
C21H25BrN2O4S |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
ethyl (2S,4R)-5'-bromo-3-(cyclohexanecarbonyl)-1'-methyl-2'-oxospiro[1,3-thiazolidine-2,3'-indole]-4-carboxylate |
InChI |
InChI=1S/C21H25BrN2O4S/c1-3-28-19(26)17-12-29-21(24(17)18(25)13-7-5-4-6-8-13)15-11-14(22)9-10-16(15)23(2)20(21)27/h9-11,13,17H,3-8,12H2,1-2H3/t17-,21-/m0/s1 |
InChI-Schlüssel |
WFYPZXQUWSTUMQ-UWJYYQICSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CS[C@@]2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C |
Kanonische SMILES |
CCOC(=O)C1CSC2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



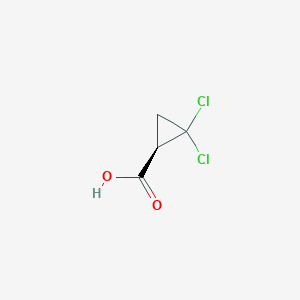
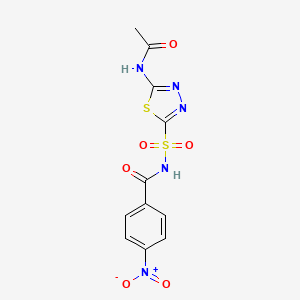
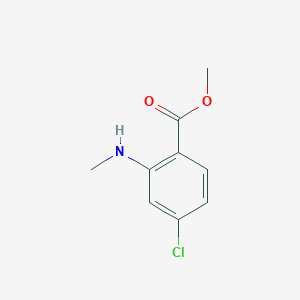
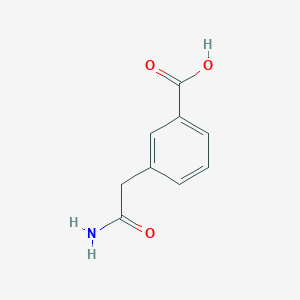

![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)


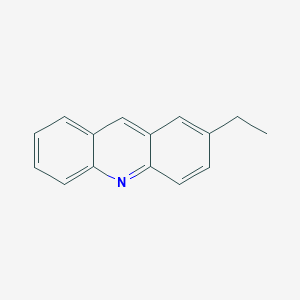
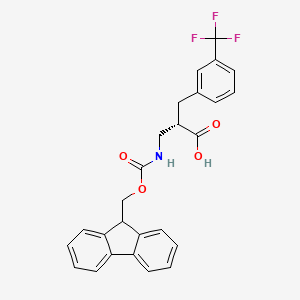

![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
